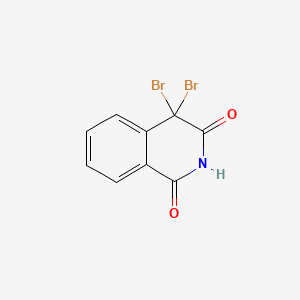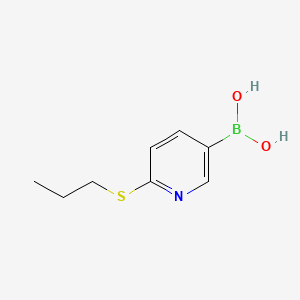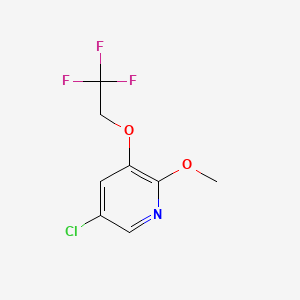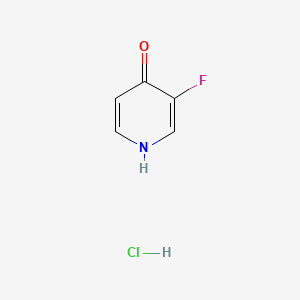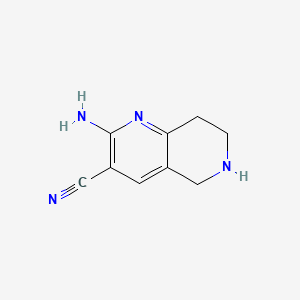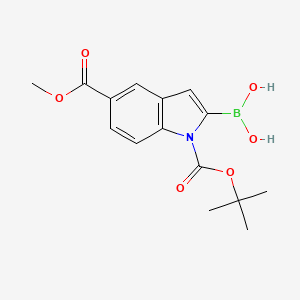
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is also known as N-Boc-indole-2-boronic acid . It is a solid substance with a molecular weight of 261.08 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O . This indicates that the compound contains a boronic acid group attached to an indole ring, which is further substituted with tert-butoxycarbonyl (Boc) and methoxycarbonyl groups . Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions. It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . It is also used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical And Chemical Properties Analysis
This compound is a solid with a melting point range of 84-94 °C . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Preparation of Dihalogenated Pyrazoles
This compound is used as a reactant for the preparation of dihalogenated pyrazoles via dipolar cycloaddition . This process involves the reaction of the compound with a dihalogenated pyrazole to form a new compound.
Suzuki-Miyaura Cross-Coupling
The compound is used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling process that is widely used in organic chemistry to synthesize various organic compounds.
Synthesis of Isocryptolepine Alkaloid
It is used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction . This reaction is used to construct the indole ring system, which is a common structure in many natural products and pharmaceuticals.
Copper-Catalyzed Trifluoromethylation
The compound is involved in copper-catalyzed trifluoromethylation reactions . This reaction is used to introduce a trifluoromethyl group into a molecule, which can significantly alter the molecule’s properties.
Palladium-Catalyzed Benzylation
It is used in palladium-catalyzed benzylation reactions . This reaction is used to introduce a benzyl group into a molecule, which can be used to protect a reactive site in the molecule during further reactions.
Homocoupling Reactions
The compound is used in homocoupling reactions . In these reactions, two identical molecules are joined together to form a new compound.
Synthesis of Hydroxyquinones
It is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in various fields, including pharmaceuticals and materials science.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
1-BOC-5-(methoxycarbonyl)indole-2-boronic acid likely interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst . The result is a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid participates, is a key step in many biochemical pathways. It allows for the formation of complex organic molecules from simpler precursors . The exact pathways affected would depend on the specific reactants and conditions of the reaction.
Result of Action
The primary result of the action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (typically palladium in the case of Suzuki-Miyaura cross-coupling ). The compound’s action, efficacy, and stability may vary under different environmental conditions.
Propiedades
IUPAC Name |
[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-6-5-9(13(18)22-4)7-10(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYUUYYBLMZPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674638 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-60-1 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 5-methyl 2-borono-1H-indole-1,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

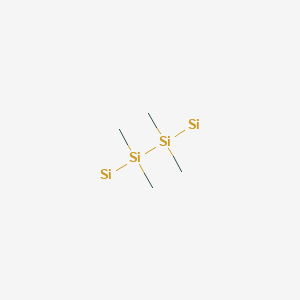

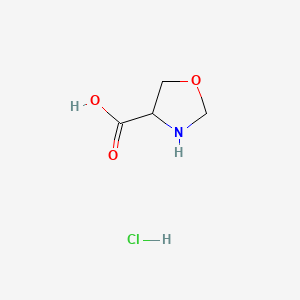


![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)
![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)

